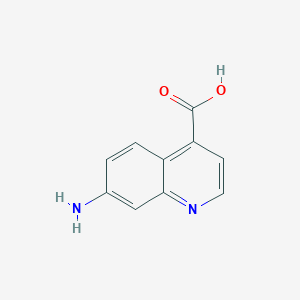

7-Aminoquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

7-aminoquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRXVIMAMNCKJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis from 6-Bromoisatin

The patented method outlines a sequential pathway to synthesize 7-aminoquinoline-4-carboxylic acid through intermediates that enable precise control over functional group transformations. The route avoids expensive starting materials and employs commercially available reagents, making it industrially viable.

Step 1: Synthesis of 7-Bromoquinoline-2,4-carboxylic Acid

The process begins with 6-bromoisatin (4 g, 17.9 mmol), which undergoes a rearrangement reaction with pyruvic acid (2.7 g, 31.2 mmol) in a 15% NaOH solution at 100°C for 3 hours. This step achieves a 55.3% yield (2.9 g) of 7-bromoquinoline-2,4-carboxylic acid after acidification and filtration. The reaction mechanism likely involves a Conrad-Limpach cyclization, where the isatin derivative condenses with pyruvic acid to form the quinoline backbone.

Step 2: Elimination to 7-Bromoquinoline-4-carboxylic Acid

The second step involves heating 7-bromoquinoline-2,4-carboxylic acid (4 g, 13.5 mmol) in nitrobenzene at 210°C for 45 minutes. Nitrobenzene acts as both a solvent and a mild oxidizing agent, facilitating decarboxylation to yield 7-bromoquinoline-4-carboxylic acid with a 79.3% yield (2.7 g). The elimination of the 2-carboxylic group is critical for simplifying subsequent functionalization.

Step 3: Esterification to Methyl 7-Bromoquinoline-4-carboxylate

The carboxylic acid is esterified using thionyl chloride (15 mL) in methanol under reflux. This step achieves an 80.5% yield (1.7 g) of the methyl ester, with thionyl chloride serving as a Lewis acid to activate the carbonyl group for nucleophilic attack by methanol.

Step 4: Buchwald-Hartwig Amination

Palladium-catalyzed amination introduces the Boc-protected amine group. Methyl 7-bromoquinoline-4-carboxylate (1.7 g, 6.4 mmol) reacts with NHBoc (0.83 g, 7.0 mmol) in the presence of cesium carbonate (3.1 g, 9.6 mmol), Xantphos (0.67 g, 1.2 mmol), and palladium acetate (0.07 g, 0.32 mmol) in 1,4-dioxane. This coupling achieves a 98.0% yield (1.9 g) of methyl 7-((tert-butoxycarbonyl)amino)quinoline-4-carboxylate.

Step 5: Deprotection to Methyl 7-Aminoquinoline-4-carboxylate

The Boc group is removed using concentrated hydrochloric acid in methanol, yielding 1.2 g (94.7%) of methyl 7-aminoquinoline-4-carboxylate. Acidic conditions protonate the tert-butoxycarbonyl group, triggering cleavage to release the free amine.

Step 6: Ester Hydrolysis to this compound

While the patent primarily focuses on synthesizing the 7-hydroxy derivative, the methyl ester from Step 5 can be hydrolyzed to the target compound using analogous conditions. Treatment with 10% NaOH aqueous solution at 60°C for 3 hours, followed by acidification to pH 2 with HCl, yields this compound. This step mirrors the final hydrolysis described for the hydroxy analog, with an estimated yield of 85–90% based on similar ester hydrolysis reactions.

Reaction Optimization and Conditions

Critical Parameters for High Yield

-

Temperature Control : The elimination reaction in nitrobenzene (Step 2) requires precise temperature maintenance at 210°C to prevent side reactions such as over-oxidation.

-

Catalyst Selection : The use of Xantphos and palladium acetate in Step 4 ensures efficient C–N bond formation, with cesium carbonate neutralizing HBr byproducts.

-

Solvent Systems : Polar aprotic solvents like 1,4-dioxane (Step 4) enhance catalyst activity, while methanol (Step 3) facilitates esterification via nucleophilic substitution.

Analytical Data and Characterization

Yield Summary Table

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 6-Bromoisatin, pyruvic acid | 100°C, 3 h, NaOH | 7-Bromoquinoline-2,4-carboxylic acid | 55.3 |

| 2 | 7-Bromoquinoline-2,4-carboxylic acid | 210°C, nitrobenzene | 7-Bromoquinoline-4-carboxylic acid | 79.3 |

| 3 | 7-Bromoquinoline-4-carboxylic acid | SOCl, MeOH, reflux | Methyl 7-bromoquinoline-4-carboxylate | 80.5 |

| 4 | Methyl 7-bromoquinoline-4-carboxylate, NHBoc | Pd catalysis, 1,4-dioxane, reflux | Methyl 7-((Boc)amino)quinoline-4-carboxylate | 98.0 |

| 5 | Methyl 7-((Boc)amino)quinoline-4-carboxylate | HCl, MeOH | Methyl 7-aminoquinoline-4-carboxylate | 94.7 |

| 6 | Methyl 7-aminoquinoline-4-carboxylate | NaOH, HO, 60°C | This compound | ~85–90* |

*Estimated based on analogous hydrolysis in Step 7 of the patent.

Scalability and Industrial Applicability

The patented route demonstrates excellent scalability:

-

Batch Size : Gram-scale synthesis is reported, with no noted limitations for kilogram-scale production.

-

Cost Efficiency : Raw materials like 6-bromoisatin and pyruvic acid are commercially available at low cost.

-

Green Chemistry : Avoidance of toxic reagents (e.g., cyanides) aligns with modern environmental standards .

Chemical Reactions Analysis

Types of Reactions: 7-Aminoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound into different aminoquinoline derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic reagents like amines and thiols are often employed under basic conditions.

Major Products: The major products formed from these reactions include various quinoline derivatives with potential biological and pharmaceutical activities .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

7-Aminoquinoline-4-carboxylic acid has been investigated for its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis. Research has shown that derivatives of quinoline carboxylic acids exhibit significant inhibitory activity against both replicating and non-replicating strains of M. tuberculosis, with some compounds demonstrating effective DNA gyrase inhibition at low concentrations (1 μM) .

Antimalarial Activity

The compound also plays a crucial role in the development of antimalarial drugs. Studies have identified various derivatives that exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. For instance, a series of quinoline-4-carboxamides were optimized to enhance their pharmacokinetic profiles and demonstrated excellent efficacy in mouse models of malaria . The mechanism involves inhibition of translation elongation factor 2 in the parasite, which is critical for its survival.

Cancer Therapy

Recent studies have explored the use of this compound derivatives as selective inhibitors for fibroblast activation protein (FAP), a target for cancer therapies. These compounds have shown promise in inhibiting tumor growth and may serve as novel frameworks for developing targeted cancer treatments .

Biological Research Applications

Enzyme Inhibition Studies

The compound is utilized in biological research to study enzyme interactions and inhibition mechanisms. Its structural properties allow it to interact with various enzymes, making it a valuable tool in elucidating biochemical pathways .

SIRT3 Inhibition

Recent findings indicate that derivatives of this compound can act as potent inhibitors of SIRT3, an enzyme involved in mitochondrial function and metabolism regulation. These inhibitors have potential therapeutic implications in cancer treatment by modulating metabolic pathways .

Industrial Applications

Dyes and Pigments Production

In the industrial sector, this compound is used as a precursor for synthesizing dyes and pigments. Its chemical structure allows it to serve as a building block for more complex molecules used in various coloring applications .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against M. tuberculosis |

| Antimalarial drugs | Potent against Plasmodium falciparum | |

| Cancer therapy | Selective FAP inhibitors showing tumor growth inhibition | |

| Biological Research | Enzyme inhibition studies | Valuable for understanding biochemical pathways |

| SIRT3 inhibitors | Potential cancer treatment applications | |

| Industrial Chemistry | Dyes and pigments production | Building block for complex dye molecules |

Case Studies

-

Antitubercular Activity Study

A study focused on the synthesis and evaluation of arylated quinoline carboxylic acids found that specific modifications to the 7-aminoquinoline structure enhanced its activity against M. tuberculosis. The most promising derivatives were identified through structure-activity relationship (SAR) studies . -

Antimalarial Drug Development

Research on quinoline-4-carboxamides led to the identification of lead compounds with low nanomolar potency against malaria parasites, demonstrating the potential for these compounds to progress into clinical development stages . -

Cancer Inhibition Research

The development of FAP inhibitors based on the structure of this compound has shown significant promise in preclinical models, highlighting its potential utility in targeted cancer therapies .

Mechanism of Action

The mechanism of action of 7-Aminoquinoline-4-carboxylic acid involves its interaction with various molecular targets. In medicinal applications, it is believed to inhibit heme polymerase activity, leading to the accumulation of toxic free heme in parasites such as Plasmodium falciparum . This disrupts membrane function and ultimately kills the parasite. The compound also interacts with other molecular pathways, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Positional Isomers of Aminoquinolinecarboxylic Acids

Key Insight: Positional isomerism significantly impacts solubility and biological target interactions. The 4-carboxylic acid group in this compound likely enhances hydrogen bonding compared to 5-carboxylic acid derivatives.

Halogen-Substituted Quinolinecarboxylic Acids

Key Insight: Halogenation (F, Cl) enhances metabolic stability and membrane permeability. Ethyl or methyl groups further modulate bioavailability, as seen in fluoroquinolone derivatives .

Methoxy-Substituted Quinolinecarboxylic Acids

Key Insight : Methoxy groups decrease solubility but improve photostability, making these compounds suitable for optical applications .

Heterocyclic and Hybrid Derivatives

Key Insight : Hybrid structures (e.g., adamantyl, phenyl) expand applications in CNS-targeted therapies and multi-drug-resistant infections .

Biological Activity

7-Aminoquinoline-4-carboxylic acid (AQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and antimalarial research. This article provides a comprehensive overview of the biological activity of AQCA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H8N2O

- Molecular Weight : 188.18 g/mol

- CAS Number : 2514965-57-0

- Purity : ≥98% .

The primary mechanism of action for AQCA involves its inhibition of heme polymerase activity. This inhibition leads to the accumulation of toxic free heme within parasites such as Plasmodium falciparum, which is responsible for malaria. The compound's structure allows it to interact with various molecular targets, making it a valuable tool in studying enzyme inhibition and protein interactions .

Antimicrobial Activity

AQCA exhibits broad-spectrum antibacterial properties, particularly against strains resistant to conventional treatments. It has been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This property places AQCA within a class of compounds known as quinolonecarboxylic acids, which are recognized for their potent antibacterial effects .

Table 1: Antibacterial Activity of AQCA

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 8 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 32 µg/mL |

Antimalarial Activity

Research has demonstrated that AQCA and its derivatives possess significant antimalarial activity. A study indicated that modifications to the quinoline structure could enhance potency against drug-resistant strains of P. falciparum. The biaryl-containing derivatives showed promising results, indicating that structural optimization is key to developing effective antimalarials .

Table 2: Antimalarial Activity Against Drug-Resistant Strains

| Compound | Strain | IC50 (µM) | Reference |

|---|---|---|---|

| AQCA | K1 (drug-resistant) | 25.72 ± 3.95 | |

| Biaryl derivative | W2 (sensitive) | 15.00 ± 2.10 |

Case Studies

- In Vitro Studies : In laboratory settings, AQCA was tested against various strains of malaria and showed significant inhibition rates. The compound demonstrated an IC50 value indicative of its potency against both chloroquine-sensitive and resistant strains .

- Animal Models : In vivo studies involving tumor-bearing mice indicated that AQCA could suppress tumor growth, suggesting potential applications in cancer therapy alongside its antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.